Linalool

Description

Propriétés

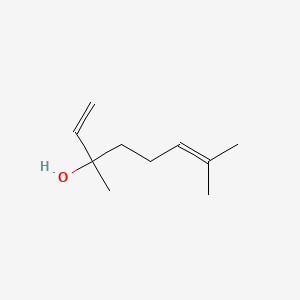

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Chemical Synthesis Methods

Isomerization of Geraniol via Reactive Distillation

The reactive distillation method described in CN108892602A enables continuous linalool production by isomerizing geraniol over Fe/Ni/Co-based catalysts. The system employs a multi-zone distillation column (Figure 1), where the conversion zone operates at 160°C under 200 mmHg pressure. Catalyst beds composed of 36–56 wt% Ni/Co/Fe on alumina carriers facilitate geraniol conversion rates of 99.3%, with 96.1% selectivity toward this compound. By maintaining a reflux ratio of 5:1 and a weight hourly space velocity (WHSV) of 3.0 hr⁻¹, dimerization side reactions are suppressed to 1.8% selectivity. This method’s efficiency stems from simultaneous reaction and product separation, minimizing thermal degradation of this compound.

Hydrogenation of O-Linalyl-N,N-Dimethyl Hydroxylamine

US4188498A discloses a two-step hydrogenation process using Ni-Sn/silica gel catalysts (36:8:56 wt%). At 77°C under H₂ pressure, O-linalyl-N,N-dimethyl hydroxylamine undergoes reductive cleavage to yield this compound with 39% efficiency, alongside 7% dihydrothis compound byproduct. Catalyst composition critically influences outcomes: reducing Ni content to 22 wt% while increasing Sn to 22 wt% lowers this compound yield to 26%. Ethanol as solvent enhances hydrogen solubility, but solvent-free operation remains feasible at catalyst-to-substrate ratios exceeding 3000%.

Multi-Step Synthesis from α-Pinene

The α-pinene route involves four stages:

- Hydrogenation to cis-/trans-pinane (2.54:1 ratio) over Pd/C at 30°C.

- Oxidation with O₂ at 60–80°C to pinane-2-hydroperoxide (85% selectivity).

- Hydroperoxide hydrogenation over Pd/C yielding pinanol (92% purity).

- Thermal isomerization at 250°C under vacuum to this compound (70% yield).

Key challenges include controlling cyclization side reactions during isomerization, which are mitigated by short residence times (<10 s) and sub-atmospheric pressures.

Natural Extraction Techniques

Accelerated Solvent Extraction (ASE)

Comparative studies on Lavandula angustifolia demonstrate ASE’s superiority over hydrodistillation and Soxhlet methods. Using methanol at 80°C and 1500 psi, ASE extracts 12.4 mg/g this compound from fresh flowers versus 3.8 mg/g via hydrodistillation. The technique’s efficiency arises from enhanced solvent penetration under pressure, reducing extraction time to 10 minutes.

Hydrodistillation and Soxhlet Extraction

Traditional hydrodistillation (150 min, Clevenger apparatus) yields 4.2–5.1 mg/g this compound, while Soxhlet extraction with ethanol achieves 7.8 mg/g over 300 minutes. Prolonged heating in hydrodistillation promotes this compound oxidation, necessitating nitrogen sparging to preserve product integrity.

Table 1: Extraction Efficiency Comparison

| Method | Solvent | Temperature | Pressure | Yield (mg/g) |

|---|---|---|---|---|

| ASE | Methanol | 80°C | 1500 psi | 12.4 |

| Soxhlet | Ethanol | 78°C | Ambient | 7.8 |

| Hydrodistillation | Water | 100°C | Ambient | 4.2 |

Biotechnological Production

Metabolic Engineering in Saccharomyces cerevisiae

Combinatorial modulation of this compound synthase (LIS) and farnesyl diphosphate synthase (Erg20p) enhances precursor geranyl pyrophosphate (GPP) availability. SKIK-tagged LIS increases this compound titers 3.3-fold, while Erg20p downregulation diverts 89% of FPP toward GPP. Coupling these modifications yields 80.9 mg/L this compound in fed-batch reactors, the highest reported microbial production to date.

Fermentation Optimization

Critical parameters include:

- pH : Maintenance at 6.0–6.5 prevents this compound volatilization.

- Oxygen Transfer Rate : 150 mmol/L/h maximizes monoterpene synthesis.

- Feed Strategy : Pulse feeding glucose at 0.2 g/L/h avoids carbon catabolite repression.

Comparative Analysis of Industrial Methods

Table 2: Industrial Method Benchmarking

Chemical synthesis dominates large-scale production due to established infrastructure, while biotechnological methods offer greener alternatives for high-purity applications.

Analyse Des Réactions Chimiques

Types de réactions : Le Linalol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Le Linalol peut être oxydé pour produire l'oxyde de Linalol, qui existe sous les deux formes furannoïde et pyrannoïde.

Réduction : Le Linalol peut être réduit pour produire du tétrahydrolinalol en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits :

Oxyde de Linalol : Formé par oxydation, existe sous forme d'isomères cis et trans.

Tétrahydrolinalol : Formé par réduction.

Acétate de linalyle : Formé par estérification.

4. Applications de la recherche scientifique

Le Linalol a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme précurseur dans la synthèse d'autres composés chimiques.

- Étudié pour ses propriétés chirales et ses formes énantiomères.

Biologie :

- Investigated for its role in plant defense mechanisms and as an attractant for pollinators.

Médecine :

- Exhibe des propriétés sédatives, anxiolytiques, analgésiques, anticonvulsivantes, anti-inflammatoires et anesthésiques locales .

- Étudié pour ses effets anticancéreux, cardioprotecteurs et neuroprotecteurs potentiels .

Industrie :

- Largement utilisé dans les industries de la parfumerie et des arômes.

- Employé comme agent antimicrobien dans la conservation des aliments et comme additif dans les produits ménagers .

5. Mécanisme d'action

Le Linalol exerce ses effets par divers mécanismes :

Activité antimicrobienne :

- Perturbe la structure de la membrane cellulaire des micro-organismes, ce qui entraîne une fuite du contenu cytoplasmique et la mort cellulaire .

- Inhibe les fonctions métaboliques et la synthèse d'énergie dans les bactéries en affectant les activités enzymatiques et la respiration cellulaire .

Effets sédatifs et anxiolytiques :

- Module l'activité des neurotransmetteurs tels que l'acide gamma-aminobutyrique (GABA) dans le système nerveux central, ce qui entraîne des effets calmants et relaxants .

Effets anti-inflammatoires et anticancéreux :

- Réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires.

- Induit l'apoptose dans les cellules cancéreuses par des mécanismes de stress oxydatif .

Applications De Recherche Scientifique

Linalool is a monoterpene found in many essential oils, with noted therapeutic attributes such as anti-nociceptive effects, anxiolytic properties, and potential in dementia treatment . Modern research has identified this compound as potentially helpful in treating a range of serious diseases, from Alzheimer's to lung damage .

Biomedical Applications

- Alzheimer's Disease A study in Neuropharmacology showed that this compound could reverse mental and emotional degradation linked to Alzheimer's disease . The researchers concluded that this compound reverses the histopathological hallmarks of Alzheimer's and restores cognitive and emotional functions via an anti-inflammatory effect . Thus, this compound may be an Alzheimer's prevention candidate for preclinical studies . this compound administration at an advanced stage of AD in mice reversed the histopathological hallmarks .

- Anxiolytic and Sedative Effects this compound possesses anxiolytic, anti-stress, and antidepressant properties . (−)-Linalool, a major compound of lavender oil, has sedative effects after inhalation .

- Antimicrobial Effects this compound exerts antimicrobial effects through the disruption of cell membranes .

- Anti-inflammatory Effects The protective effects of this compound on the liver, kidney, and lung are due to its anti-inflammatory activity .

- Anticancer Effects this compound can induce apoptosis of cancer cells via oxidative stress while protecting normal cells .

- Wound Healing this compound has demonstrated potential in accelerating the wound-healing process .

Pharmaceutical Formulations

This compound's adaptability is shown in nano-emulsions, microemulsions, bio-capsules, topical gels, and lotions . Patents published between 2018 and 2024 reveal advancements in the use of this compound in dermatological, anti-inflammatory, and antimicrobial applications .

Effects on the Body

Transdermal absorption of (−)-linalool can induce autonomic activity .

- Skin Temperature: this compound can affect skin temperature. A study showed skin temperature decreased less in the (−)-linalool group compared to the control group .

- Pulse Rate: this compound can significantly decrease pulse rate .

Safety and Metabolism

Mécanisme D'action

Linalool exerts its effects through various mechanisms:

Antimicrobial Activity:

- Disrupts the cell membrane structure of microorganisms, leading to leakage of cytoplasmic contents and cell death .

- Inhibits metabolic functions and energy synthesis in bacteria by affecting enzyme activities and cellular respiration .

Sedative and Anxiolytic Effects:

- Modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) in the central nervous system, leading to calming and relaxing effects .

Anti-inflammatory and Anticancer Effects:

- Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

- Induces apoptosis in cancer cells through oxidative stress mechanisms .

Comparaison Avec Des Composés Similaires

Le Linalol est souvent comparé à d'autres composés similaires, tels que :

Géraniol :

- Le Linalol et le Géraniol sont tous deux des monoterpénoïdes avec des formules moléculaires similaires (C10H18O).

- Le Géraniol a un parfum de rose, tandis que le Linalol a un arôme floral et citronné .

Acétate de linalyle :

- L'acétate de linalyle est un dérivé ester du Linalol avec des propriétés olfactives similaires.

- Les deux composés sont utilisés dans l'industrie de la parfumerie, mais l'acétate de linalyle a un profil olfactif légèrement différent .

Terpinéol :

- Le terpinéol est un autre monoterpénoïde avec une structure similaire au Linalol.

- Il a un parfum de lilas et est également utilisé dans les parfums et les cosmétiques .

La combinaison unique du Linalol d'un parfum agréable, d'activités biologiques et de polyvalence dans diverses applications en fait un composé précieux dans de multiples industries.

Activité Biologique

Linalool, a naturally occurring terpene alcohol found in various essential oils, particularly lavender and mint, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, neuroprotective, and analgesic properties, supported by relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against bacteria such as Shigella sonnei and Pseudomonas fluorescens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound significantly reduces the growth of S. sonnei, with MIC values indicating effective concentrations that inhibit bacterial growth .

- Mechanism of Action : The antimicrobial action is primarily due to membrane damage and disruption of metabolic processes within the bacteria. For instance, this compound treatment leads to increased leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity .

| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |

|---|---|---|

| S. sonnei | 0.5 | Membrane damage |

| P. fluorescens | 0.25 | Metabolic disruption |

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied, revealing its potential therapeutic applications in conditions characterized by inflammation.

Research Highlights:

- A study published in the journal International Immunopharmacology indicated that this compound inhibits cigarette smoke-induced lung inflammation, suggesting its utility in respiratory conditions .

- In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhance antioxidant defenses, contributing to its protective effects against oxidative stress-related damage .

Neuroprotective Effects

This compound has demonstrated promising neuroprotective effects in various studies, particularly concerning neurodegenerative diseases.

Significant Studies:

- Research indicates that this compound can reverse cognitive impairments in Alzheimer’s disease models by exerting anti-inflammatory effects and restoring cognitive function .

- In a study involving rats with hemiparkinsonism, this compound administration significantly prevented the downregulation of critical neurotransmitter markers, demonstrating its potential in managing Parkinson's disease symptoms .

| Condition | Study Findings |

|---|---|

| Alzheimer's Disease | Reverses cognitive decline via anti-inflammatory pathways |

| Parkinson’s Disease | Prevents neurotransmitter downregulation |

Analgesic Properties

The analgesic effects of this compound have been supported by various experimental models demonstrating its efficacy in pain reduction.

Research Insights:

- A study published in the European Journal of Pharmacology found that this compound significantly reduced pain responses in animal models through its anti-inflammatory actions . The compound was effective at doses ranging from 25 to 75 mg/kg.

Case Studies and Clinical Applications

- Alzheimer's Disease : A 2016 study showed that this compound could reverse neuropathological changes associated with Alzheimer’s in transgenic mice, suggesting its potential as a preventive candidate for further clinical studies .

- Respiratory Health : this compound's ability to mitigate lung inflammation has implications for treating chronic obstructive pulmonary disease (COPD) and other respiratory ailments caused by smoking or pollution .

Q & A

Q. How can researchers ensure ethical rigor in human trials involving this compound-based therapeutics?

- Adhere to IRB protocols : Define inclusion/exclusion criteria (e.g., non-pregnant adults), obtain informed consent, and monitor adverse events (e.g., dermal sensitization). Use double-blinding and placebo controls to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.